molecular formula C10H17N3O2 B15074534 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B15074534
M. Wt: 211.26 g/mol
InChI Key: PTZHSPUSMKLXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative with a unique triazaspiro framework. This compound has garnered significant attention as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3), which regulate cellular responses to hypoxia . Its inhibition of PHD enzymes stabilizes HIF-α subunits, promoting erythropoietin production and making it a promising therapeutic candidate for anemia . The molecule features methyl substituents at positions 6, 8, and 9, which are critical for its binding affinity to the Fe(II)-dependent catalytic domain of PHDs .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

6,8,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-6-5-13(3)7(2)4-10(6)8(14)11-9(15)12-10/h6-7H,4-5H2,1-3H3,(H2,11,12,14,15)

InChI Key

PTZHSPUSMKLXAU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(CN1C)C)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Strecker Reaction-Based Synthesis

The Strecker reaction, widely used for hydantoin synthesis, has been adapted for spirocyclic derivatives. In this approach:

  • A methyl-substituted cyanohydrin precursor undergoes condensation with ammonium carbonate to form the hydantoin ring.
  • Cyclization with a methylated piperidine derivative (e.g., 6,9-dimethylpiperidin-4-one) forms the spiro junction.
  • Methylation at position 8 is achieved via alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).

Key Conditions :

  • Solvent : DMF or acetonitrile.
  • Temperature : 60–80°C for cyclization; room temperature for methylation.
  • Yield : 45–60% after chromatography.

Multi-Step Alkylation-Cyclization Strategy

This method involves sequential alkylation and cyclization steps:

  • Hydantoin precursor synthesis : Diethyl oxalate reacts with methylurea and ammonium carbonate to form 1,3-dimethylhydantoin.
  • Spirocyclization : Reaction with 6,9-dimethyl-4-piperidone under acidic conditions (HCl, ethanol) forms the spiro intermediate.
  • N-Methylation : Position 8 is methylated using dimethyl sulfate in the presence of sodium hydride.

Advantages :

  • Avoids unstable cyanohydrin intermediates.
  • Enables selective methylation at position 8 via controlled stoichiometry.

Limitations :

  • Requires rigorous exclusion of moisture during alkylation.
  • Moderate yields (50–65%) due to competing side reactions.

Coupling Reagent-Mediated Approach

Recent patents describe the use of coupling reagents (e.g., HATU, DCC) to assemble the spirocyclic core:

  • Core synthesis : 1,3,8-Triazaspiro[4.5]decane-2,4-dione is prepared via Strecker reaction.
  • Methylation sequence :
    • Position 6 and 9 : Introduced via Friedel-Crafts alkylation using methyl chloroformate and AlCl₃.
    • Position 8 : Achieved through reductive amination with formaldehyde and sodium cyanoborohydride.

Optimization Insights :

  • Catalyst : HATU with N,N-diisopropylethylamine in DMF improves coupling efficiency.
  • Temperature : 0°C for Friedel-Crafts; ambient for reductive amination.
  • Yield : 55–70% after recrystallization.

Comparative Analysis of Methodologies

Method Key Steps Yield (%) Purity (%) Key Challenges
Strecker Reaction Cyanohydrin condensation, alkylation 45–60 90–95 Cyanohydrin instability
Multi-Step Alkylation Diethyl oxalate cyclization, methylation 50–65 85–92 Moisture sensitivity
Coupling Reagent-Mediated HATU-assisted coupling, reductive amination 55–70 92–97 High reagent cost

Critical Observations :

  • The coupling reagent method offers higher yields and purity but at increased cost.
  • Strecker-based routes are cost-effective but require stringent control over reaction conditions.

Mechanistic Insights and Reaction Optimization

Spirocyclization Mechanism

Spiro ring formation proceeds via nucleophilic attack of the hydantoin nitrogen on the carbonyl carbon of the piperidone derivative. Methyl groups at positions 6 and 9 stabilize the transition state through steric effects, enhancing cyclization efficiency.

Rate-Limiting Step :

  • Deprotonation of the hydantoin nitrogen to generate the nucleophilic species.

Acceleration Strategies :

  • Use of polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
  • Catalytic amounts of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Methylation Selectivity

The introduction of methyl groups at position 8 involves SN2 alkylation of the secondary amine. Steric hindrance from positions 6 and 9 necessitates:

  • Bulky bases (e.g., DBU) to deprotonate the amine without promoting elimination.
  • Low-temperature conditions (0–5°C) to minimize over-alkylation.

Industrial-Scale Production Considerations

Scalability of 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis requires:

  • Cost-Effective Reagents : Replacement of HATU with EDC/HOBt for coupling.
  • Continuous Flow Systems : To enhance heat transfer during exothermic methylation steps.
  • Waste Management : Recycling of DMF via distillation and recovery of methyl iodide.

Chemical Reactions Analysis

Types of Reactions

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding reduced forms of the compound.

Scientific Research Applications

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues of 6,8,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and their biological activities:

Compound Name Substituents/Modifications Molecular Formula Key Biological Activity/Application Reference
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 6-, 8-, and 9-methyl groups C₁₁H₁₇N₃O₂ Pan-HIF PHD inhibitor (IC₅₀ < 100 nM)
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) 7,7,9,9-Tetramethyl groups C₁₂H₁₉N₃O₂ Biocidal agent (chlorinated for antimicrobial activity)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1-Methyl and 8-phenyl groups; lacks 8th nitrogen C₁₄H₁₅N₂O₂ Myelostimulation (accelerates bone marrow regeneration)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-Benzyl group C₁₄H₁₇N₃O₂ Intermediate for PHD inhibitor synthesis
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione Pyridinyl substituent at position 8 C₁₄H₁₃ClF₃N₄O₂ HIF PHD inhibitor with improved selectivity

Structure-Activity Relationship (SAR) Insights

  • Chelating Groups: The presence of a chelating group (e.g., pyridine in the parent compound) at the 2-position is critical for Fe(II) binding in PHD inhibition. Derivatives lacking this feature, such as thiophene or phenol analogues (e.g., compounds 12 and 13 in ), show negligible activity .
  • Methyl Substitutions : Methyl groups at positions 6, 8, and 9 enhance metabolic stability and binding affinity. For example, 7,7,9,9-tetramethyl-TTDD lacks PHD inhibitory activity but gains biocidal properties due to its ability to form stable N-halamine bonds upon chlorination .
  • Aromatic Substituents : Introducing phenyl or benzyl groups (e.g., 8-benzyl derivative) reduces PHD inhibition but increases lipophilicity, which may improve blood-brain barrier penetration for neurological applications .

Pharmacological and Therapeutic Comparisons

Compound Target/Mechanism Therapeutic Application Efficacy/Notes
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HIF PHD1–3 inhibition → HIF-α stabilization Anemia (phase II/III trials) Orally bioavailable; IC₅₀ < 100 nM for PHD2
TTDD N-halamine formation → antimicrobial activity Biocidal nanofibers for filtration 4.9 log reduction in S. aureus and E. coli within 5 min
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Myelostimulation → lymphocyte regeneration Chemotherapy-induced myelosuppression Accelerates granulocyte recovery in murine models

Key Research Findings

  • Crystallographic Studies : Co-crystal structures of 6,8,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with PHD2 reveal direct coordination with Fe(II) via the pyridine nitrogen and hydrogen bonding with Asn-305 and His-313 residues .
  • Synthetic Accessibility : The compound is synthesized via reductive amination of spirocyclic intermediates, with yields exceeding 50% in optimized routes .
  • Toxicity Profile: Unlike non-selective PHD inhibitors, this compound shows minimal off-target effects in preclinical models due to its pan-PHD selectivity .

Biological Activity

6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirocyclic compounds that have attracted attention due to their diverse biological activities. This article reviews the biological activity of this compound based on various research findings, including its effects on cellular processes and potential therapeutic applications.

  • Molecular Formula: C13H15N3O2
  • Molecular Weight: 245.277 g/mol
  • Density: 1.3 g/cm³
  • LogP: 1.11

Recent studies have indicated that compounds in the triazaspiro[4.5]decane family exhibit significant biological activities through various mechanisms:

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibition:
    • Research has shown that certain derivatives of triazaspiro[4.5]decane can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury in myocardial infarction (MI) models. This inhibition leads to decreased apoptotic rates in affected cells, indicating a protective effect against ischemic damage .
  • Myelostimulating Activity:
    • In studies involving cyclophosphamide-induced myelodepressive syndrome, 1,3,8-triazaspiro[4.5]decane derivatives demonstrated myelostimulating properties. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte populations in bone marrow, suggesting potential applications in treating conditions related to bone marrow suppression .

Case Studies

  • Cardioprotective Effects:
    • A study published in PubMed highlighted the cardioprotective effects of triazaspiro[4.5]decane derivatives in models of MI. The compounds were shown to modulate mitochondrial function and reduce cell death rates during ischemic events .
  • Hematopoietic Regeneration:
    • Another investigation focused on the effects of these compounds on hematopoiesis under myelosuppressive conditions. The results indicated a marked increase in hematopoietic activity and recovery from cyclophosphamide-induced suppression .

Data Table

Biological ActivityCompoundEffect ObservedReference
mPTP Inhibition6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneDecreased apoptotic rate in myocardial cells
Myelostimulation1,3,8-Triazaspiro[4.5]decane derivativesAccelerated regeneration of lymphocyte and granulocyte pools

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.